

Ammonium Hexachloroiridate(IV): A Versatile Catalyst in Modern Organic Synthesis

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Compound of Interest

Compound Name: Ammonium hexachloroiridate(IV)

Cat. No.: B093052

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Ammonium hexachloroiridate(IV) ($(\text{NH}_4)_2[\text{IrCl}_6]$) is emerging as a valuable and versatile catalyst and pre-catalyst in a range of organic transformations. Its stability, ease of handling, and reactivity upon activation make it an attractive choice for researchers in academia and the pharmaceutical industry. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing this iridium salt, focusing on transfer hydrogenation of ketones, aerobic oxidation of alcohols, and C-H functionalization of indoles.

Application Note 1: Transfer Hydrogenation of Ketones

Introduction: The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceutical intermediates and fine chemicals. **Ammonium hexachloroiridate(IV)** can serve as an efficient pre-catalyst for the transfer hydrogenation of a wide variety of ketones. In the presence of a hydrogen donor, such as sodium formate, it forms highly active iridium hydride species in situ, which readily reduce the carbonyl group with high efficiency and selectivity.

Mechanism: The catalytic cycle is believed to commence with the reduction of the Ir(IV) pre-catalyst to a lower oxidation state, likely Ir(III) or Ir(I), by the hydrogen donor. This is followed by the formation of an iridium hydride complex. The ketone substrate coordinates to the iridium center, and subsequent migratory insertion of the carbonyl group into the Ir-H bond, followed by hydrolysis, yields the secondary alcohol and regenerates the active iridium catalyst.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

Materials:

- **Ammonium hexachloroiridate(IV)** ($(\text{NH}_4)_2[\text{IrCl}_6]$)
- Acetophenone
- Sodium formate (HCOONa)
- Isopropanol (i-PrOH)
- Water (deionized)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware
- Magnetic stirrer and hotplate

Procedure:

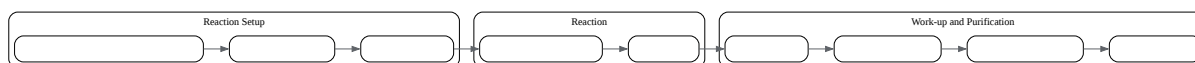
- To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **ammonium hexachloroiridate(IV)** (0.005 mmol, 2.2 mg).
- Add sodium formate (1.5 mmol, 102 mg) and isopropanol (10 mL).
- Stir the mixture at room temperature for 10 minutes to ensure dissolution of the reagents.
- Add acetophenone (1.0 mmol, 120.2 mg, 117 μL) to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Quench the reaction by adding 10 mL of deionized water.
- Extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylethanol.

Quantitative Data:

Entry	Substrate	Catalyst Loading (mol%)	Hydrogen Donor	Solvent	Time (h)	Yield (%)
1	Acetophenone	0.5	HCOONa	i-PrOH	4	95
2	4'-Chloroacetophenone	0.5	HCOONa	i-PrOH	5	92
3	Cyclohexanone	0.5	HCOONa	i-PrOH	6	88

Experimental Workflow for Transfer Hydrogenation:



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Caption: Workflow for the transfer hydrogenation of ketones.

Application Note 2: Aerobic Oxidation of Alcohols

Introduction: The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The use of molecular oxygen from the air as the terminal oxidant represents a green and sustainable approach. **Ammonium hexachloroiridate(IV)**, in the presence of a suitable co-catalyst and base, can facilitate the aerobic oxidation of benzylic and other activated alcohols. The iridium catalyst activates molecular oxygen and facilitates the dehydrogenation of the alcohol.

Mechanism: While the precise mechanism can be complex and dependent on the co-catalyst system, a plausible pathway involves the formation of an iridium-peroxo or iridium-oxo species from the reaction of a reduced iridium center with molecular oxygen. The alcohol substrate then coordinates to the iridium center, followed by a β -hydride elimination step to yield the corresponding aldehyde or ketone, water, and the regenerated iridium catalyst.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

Materials:

- **Ammonium hexachloroiridate(IV)** ($(\text{NH}_4)_2[\text{IrCl}_6]$)
- Benzyl alcohol
- Potassium carbonate (K_2CO_3)
- Toluene
- Standard laboratory glassware
- Magnetic stirrer
- Air or oxygen supply

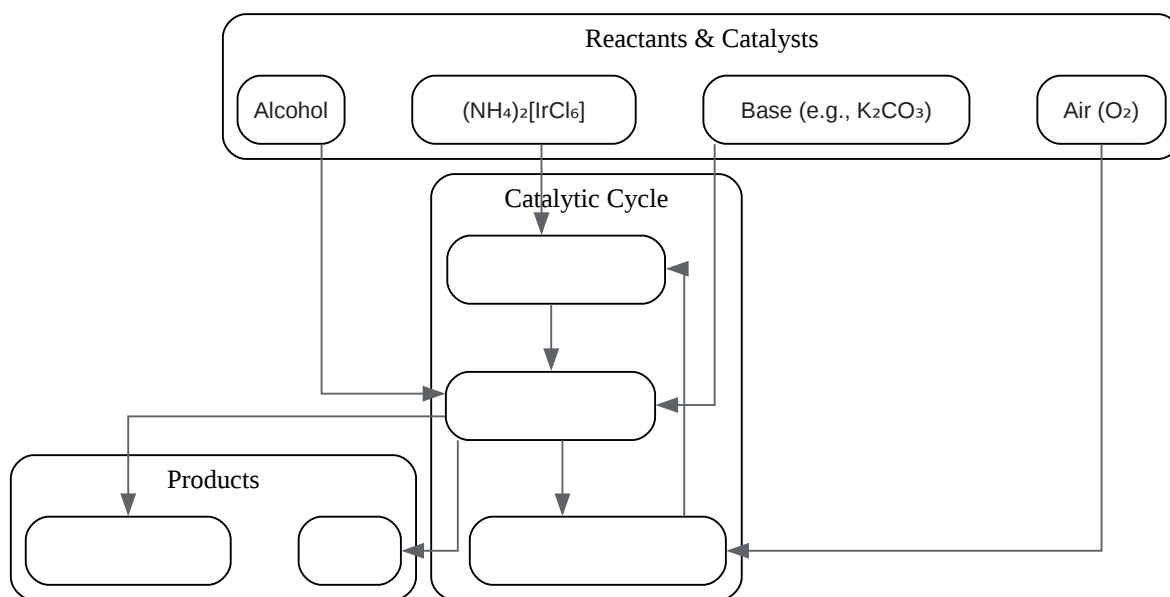
Procedure:

- To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an air inlet, add **ammonium hexachloroiridate(IV)** (0.01 mmol, 4.4 mg) and potassium carbonate (2.0 mmol, 276 mg).
- Add toluene (20 mL) to the flask.
- Introduce benzyl alcohol (1.0 mmol, 108.1 mg, 104 μ L) to the reaction mixture.
- Bubble a gentle stream of air through the reaction mixture while stirring vigorously.
- Heat the mixture to 100 °C and maintain for 12-24 hours.
- Monitor the reaction progress by Gas Chromatography (GC) or TLC.
- Upon completion, cool the reaction to room temperature.
- Filter the reaction mixture to remove the base and catalyst residues.
- Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzaldehyde.

Quantitative Data:

Entry	Substrate	Catalyst Loading (mol%)	Base	Solvent	Time (h)	Yield (%)
1	Benzyl alcohol	1.0	K ₂ CO ₃	Toluene	18	85
2	4-Methoxybenzyl alcohol	1.0	K ₂ CO ₃	Toluene	16	90
3	Cinnamyl alcohol	1.0	K ₂ CO ₃	Toluene	24	78

Logical Relationship for Aerobic Oxidation:



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Caption: Key components and stages in aerobic alcohol oxidation.

Application Note 3: C-H Functionalization of Indoles

Introduction: The direct functionalization of C-H bonds is a powerful strategy in organic synthesis for its atom and step economy. Iridium catalysts have shown remarkable activity in directing the borylation of C-H bonds in various heterocycles, including indoles. While often requiring specific ligands, under certain conditions, a simple iridium source like **ammonium hexachloroiridate(IV)** can potentially catalyze the C-H borylation of N-protected indoles, providing a valuable intermediate for further cross-coupling reactions.

Mechanism: The catalytic cycle for iridium-catalyzed C-H borylation typically involves the oxidative addition of a B-H or B-B bond from the boron source to the iridium center. This is followed by the coordination of the indole substrate and a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken and a C-Ir bond is formed. Reductive elimination then furnishes the borylated indole and regenerates the active iridium catalyst.

Experimental Protocol: C-H Borylation of N-Boc-Indole

Materials:

- **Ammonium hexachloroiridate(IV)** ($(\text{NH}_4)_2[\text{IrCl}_6]$)
- N-Boc-indole
- Bis(pinacolato)diboron (B_2pin_2)
- Cyclohexane
- Standard Schlenk line and glassware
- Magnetic stirrer and hotplate

Procedure:

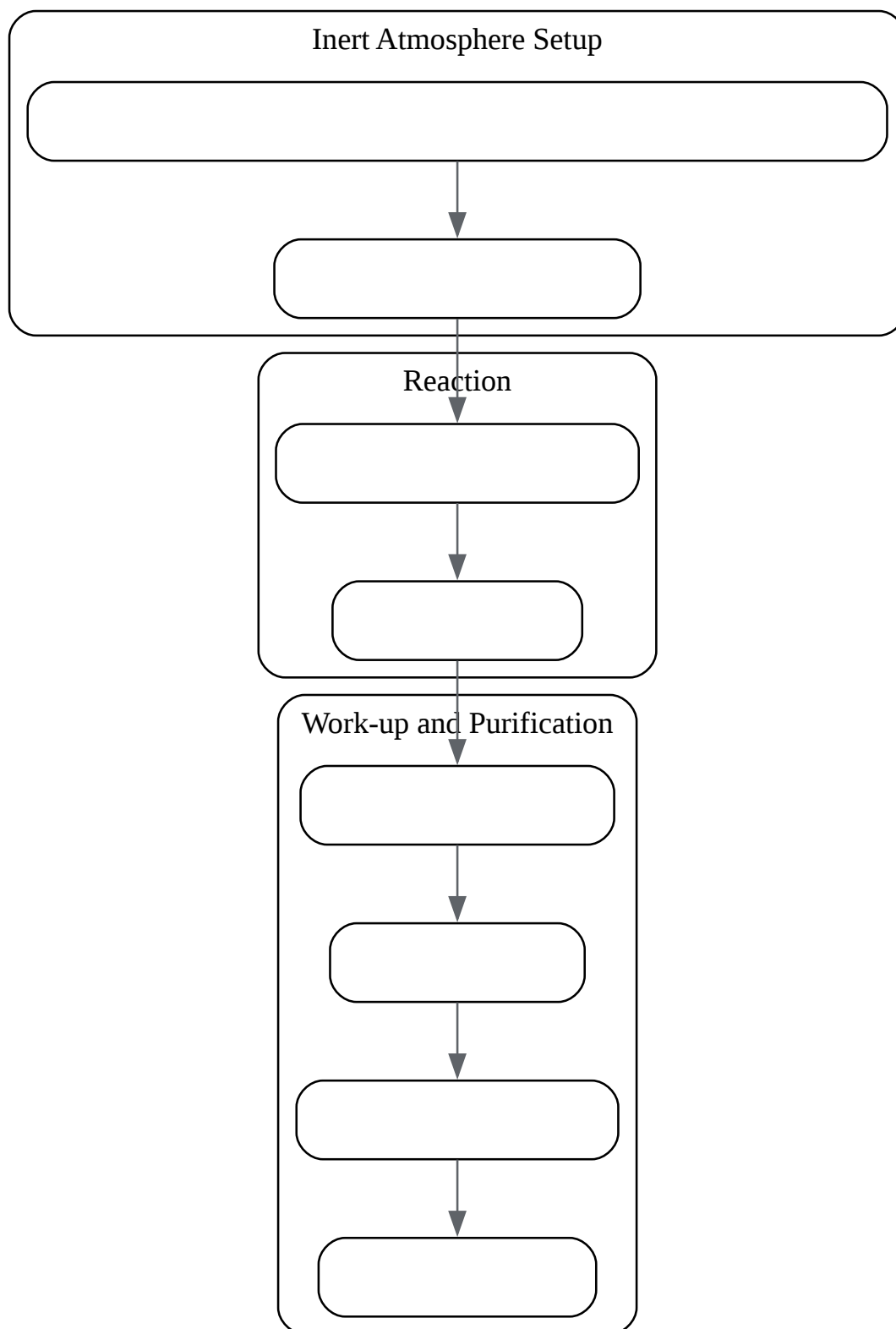
- In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add **ammonium hexachloroiridate(IV)** (0.015 mmol, 6.6 mg).

- Add bis(pinacolato)diboron (0.6 mmol, 152 mg).
- Add N-Boc-indole (0.5 mmol, 107.6 mg).
- Add anhydrous, degassed cyclohexane (2.5 mL).
- Seal the Schlenk tube and remove it from the glovebox.
- Place the reaction mixture in a preheated oil bath at 80 °C and stir for 16 hours.
- Monitor the reaction by GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (10 mL) and filter through a short plug of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Quantitative Data:

Entry	Substrate	Catalyst Loading (mol%)	Boron Source	Solvent	Time (h)	Yield (%)
1	N-Boc-Indole	3.0	B ₂ pin ₂	Cyclohexane	16	75
2	N-Boc-5-bromoindole	3.0	B ₂ pin ₂	Cyclohexane	18	70
3	N-Boc-2-methylindole	3.0	B ₂ pin ₂	Cyclohexane	24	65

Experimental Workflow for C-H Borylation:

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Caption: Workflow for the C-H borylation of N-Boc-indole.

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